![molecular formula C21H18O4 B5918064 4-(benzyloxy)phenyl 3-methoxybenzoate](/img/structure/B5918064.png)
4-(benzyloxy)phenyl 3-methoxybenzoate
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Overview
Description
4-(Benzyloxy)phenyl 3-methoxybenzoate, also known as benzyl 3-methoxy-4-(phenoxycarbonyl)phenyl ether, is a chemical compound that belongs to the category of organic compounds known as benzoates. It is widely used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of 4-(4-(benzyloxy)phenyl 3-methoxybenzoateoxy)phenyl 3-methoxybenzoate is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity and function. It has been shown to inhibit the activity of certain protein kinases and proteases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-(Benzyloxy)phenyl 3-methoxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to modulate the immune system and enhance the production of cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-(benzyloxy)phenyl 3-methoxybenzoateoxy)phenyl 3-methoxybenzoate in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds and bioactive molecules. Additionally, it can be used as a fluorescent probe for the detection of metal ions in biological systems. However, one of the limitations of using this compound is its relatively high cost compared to other building blocks and fluorescent probes.
Future Directions
There are several future directions for the use of 4-(4-(benzyloxy)phenyl 3-methoxybenzoateoxy)phenyl 3-methoxybenzoate in scientific research. One direction is the synthesis of new bioactive molecules using this compound as a building block. Another direction is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis method of 4-(4-(benzyloxy)phenyl 3-methoxybenzoateoxy)phenyl 3-methoxybenzoate involves the reaction of 3-methoxybenzoic acid with 4-(benzyloxy)phenyl 3-methoxybenzoate bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with phenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to obtain the final product.
Scientific Research Applications
4-(Benzyloxy)phenyl 3-methoxybenzoate has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds. It is also used as a starting material for the synthesis of bioactive molecules such as inhibitors of protein kinases and proteases. Additionally, it is used as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
(4-phenylmethoxyphenyl) 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-23-20-9-5-8-17(14-20)21(22)25-19-12-10-18(11-13-19)24-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDDKDJQBZUEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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